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molecular formula C8H6F3NO2 B030802 4-Amino-3-(trifluoromethyl)benzoic acid CAS No. 400-76-0

4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No. B030802
M. Wt: 205.13 g/mol
InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559149B1

Procedure details

4-amino-3-trifluoromethylbenzoic acid (3.6 g) was suspended in trifluoroacetic anhydride (90 ml) and the suspension was stirred overnight. The solvent was distilled off under vacuum and the resulting residue was dissolved in acetone (30 ml). Methyl iodide (9.9 g) was added to the solution and the mixture was heated to 45° C.; with vigorous stirring, a potassium hydroxide powder (6.8 g) was added slowly, followed by further stirring for 1 h at 45° C. Then, the solvent was distilled off under vacuum and the resulting residue was dissolved in water (50 ml). The solution was heated under reflux for 2 h. The reaction solution was then adjusted to pH of 3.5 with 1N HCl under cooling with ice. The white precipitate was recovered by filtration and washed with a small amount of water and vacuum-dried to yield the end product (2.2 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].F[C:16](F)(F)C(OC(=O)C(F)(F)F)=O>>[CH3:16][NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in acetone (30 ml)
ADDITION
Type
ADDITION
Details
Methyl iodide (9.9 g) was added to the solution
ADDITION
Type
ADDITION
Details
with vigorous stirring, a potassium hydroxide powder (6.8 g) was added slowly
STIRRING
Type
STIRRING
Details
by further stirring for 1 h at 45° C
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in water (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
FILTRATION
Type
FILTRATION
Details
The white precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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